N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide
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Overview
Description
Compound X , belongs to the class of heterocyclic compounds. Its structure features an acetylphenyl group linked to a tetrahydropyridine ring via a sulfur atom. The compound’s synthesis and applications have attracted scientific interest due to its unique properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production involves optimizing the synthetic route for efficiency, yield, and purity.
- Continuous flow processes or batch reactions are commonly employed.
- Quality control ensures consistent product quality.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group or the cyano groups is possible.
Substitution: The acetylphenyl group may undergo nucleophilic substitution reactions.
Other Transformations: Ring-opening reactions or cyclizations may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Other Transformations: Acidic or basic conditions, high temperatures, or metal catalysts.
- Oxidation: Formation of sulfoxide or sulfone derivatives.
- Reduction: Reduced forms of the compound.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: Incorporating it into polymers or materials with specific properties.
Biochemistry: Studying its interactions with enzymes or receptors.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison: Compound X stands out due to its tetrahydropyridine-sulfanyl-acetylphenyl combination.
Similar Compounds: Other heterocyclic compounds with acetylphenyl or tetrahydropyridine moieties.
Remember that Compound X’s potential applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses
: Reference 1 description. : Reference 2 description. : Reference 3 description.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-11(24)12-4-6-13(7-5-12)22-16(25)10-27-18-15(9-21)19(2,3)14(8-20)17(26)23-18/h4-7,14H,10H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
LYDRIJSGZPKEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C#N)(C)C)C#N |
Origin of Product |
United States |
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